molecular formula C6H15O6P B13799073 Tetrakis(hydroxymethyl)phosphonium acetate CAS No. 7580-37-2

Tetrakis(hydroxymethyl)phosphonium acetate

Cat. No.: B13799073
CAS No.: 7580-37-2
M. Wt: 214.15 g/mol
InChI Key: VELJAQNIUXJKSV-UHFFFAOYSA-M
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Description

Tetrakis(hydroxymethyl)phosphonium acetate is an organophosphorus compound widely used in various industrial and scientific applications. It is known for its flame-retardant properties and its role as a biocide in water treatment systems. The compound is characterized by its chemical formula, (C_8H_{20}O_8P_2), and is typically found as a white crystalline solid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(hydroxymethyl)phosphonium acetate typically involves the reaction of phosphine with formaldehyde in the presence of acetic acid. The reaction proceeds as follows: [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{CH}_3\text{COOH} \rightarrow \text{[P(CH}_2\text{OH})_4]\text{CH}_3\text{COO} ]

Industrial Production Methods: Industrial production of this compound often involves a continuous process where phosphine gas is reacted with formaldehyde and acetic acid in a controlled environment. The reaction is typically carried out at temperatures ranging from 40°C to 60°C to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(hydroxymethyl)phosphonium acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

Mechanism of Action

The mechanism of action of tetrakis(hydroxymethyl)phosphonium acetate involves its ability to interact with cellular components. The compound’s positively charged phosphorus atom allows it to bind to negatively charged microbial cell membranes, disrupting their integrity and leading to cell death. This electrostatic interaction is crucial for its biocidal activity .

Comparison with Similar Compounds

  • Tetrakis(hydroxymethyl)phosphonium chloride
  • Tetrakis(hydroxymethyl)phosphonium sulfate
  • Tris(hydroxymethyl)phosphine

Comparison: Tetrakis(hydroxymethyl)phosphonium acetate is unique due to its acetate anion, which imparts different solubility and reactivity characteristics compared to its chloride and sulfate counterparts. It is particularly favored in applications requiring lower toxicity and environmental impact .

Biological Activity

Tetrakis(hydroxymethyl)phosphonium acetate (THPA) is part of a class of organophosphorus compounds known for their diverse applications, particularly in biocidal and antimicrobial contexts. This article delves into the biological activity of THPA, examining its effects on various biological systems, toxicity, and potential applications.

Chemical Structure and Properties

THPA is characterized by a phosphorus atom bonded to four hydroxymethyl groups and an acetate moiety. This structure contributes to its reactivity and biological activity, making it useful in various industrial applications, including as a biocide.

Case Studies

  • Microbial Control in Oil Fields : A study monitoring the application of THPS in oil fields indicated that it effectively controlled microbial populations while altering the chemical composition of water samples. The presence of THPS led to reduced numbers of acid-producing and sulfate-reducing bacteria, which are typically problematic in oil extraction processes .
  • Carcinogenicity Studies : Research involving related compounds has indicated varying degrees of carcinogenic risk. A mixed acetate/phosphate salt of tetrakis(hydroxymethyl) phosphonium was shown to have weak promoting activity in skin carcinogenicity tests in mice, suggesting that while THPA may have beneficial antimicrobial properties, caution is warranted regarding its long-term exposure effects .

Toxicological Profile

The toxicological profile of THPA is critical for assessing its safety for use. Research indicates that related compounds can cause adverse effects at high doses:

  • Acute Toxicity : In animal studies, high doses of THPS resulted in significant mortality and adverse health effects, including weight loss and paralysis . Similar patterns may be expected with THPA due to structural similarities.
  • Genotoxicity : Studies have shown that tetrakis(hydroxymethyl) phosphonium salts can induce chromosomal aberrations and sister chromatid exchanges in mammalian cells, indicating potential genotoxic effects .

Summary Table of Biological Activity and Toxicity

Parameter This compound Related Compounds (THPS/THPC)
Antimicrobial EfficacySignificant (expected based on structure)Effective at 50 mg/L
Carcinogenic PotentialWeak promoting activity suggestedMixed results; weak promoting activity observed
Acute ToxicityHigh doses may be harmfulSignificant mortality at high doses
Genotoxic EffectsPotential (based on analogs)Induces chromosomal aberrations

Properties

CAS No.

7580-37-2

Molecular Formula

C6H15O6P

Molecular Weight

214.15 g/mol

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;acetate

InChI

InChI=1S/C4H12O4P.C2H4O2/c5-1-9(2-6,3-7)4-8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/q+1;/p-1

InChI Key

VELJAQNIUXJKSV-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C(O)[P+](CO)(CO)CO

Related CAS

124-64-1 (Parent)

Origin of Product

United States

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